3-(3-methylbut-2-en-1-yl)piperidine
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Overview
Description
3-(3-methylbut-2-en-1-yl)piperidine is an organic compound with the molecular formula C10H19N It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 3-methylbut-2-en-1-yl substituent at the third position of the piperidine ring
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Biochemical Pathways
The compound 3-(3-Methylbut-2-enyl)piperidine is likely involved in the terpenoid biosynthesis pathway, specifically the methylerythritol phosphate (MEP) pathway located in plastids . In the last two steps of the MEP pathway, the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS, IspG) first converts MEcPP in a two-electron reduction to 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
It’s worth noting that the reaction of salicilaldehyde derivatives with unsaturated cis-, trans-alcohols of the piperidine series led to the formation of a new heterocyclic system connecting four fused rings .
Action Environment
It’s known that the environmental release category (erc) describes the broad conditions of use from the perspective of release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbut-2-en-1-yl)piperidine typically involves the alkylation of piperidine with 3-methylbut-2-en-1-yl halides under basic conditions. One common method is the reaction of piperidine with 3-methylbut-2-en-1-yl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and optimized reaction conditions are employed to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbut-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the alkyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
3-(3-methylbut-2-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
3-methylbut-2-en-1-ylamine: A related compound with a similar alkyl chain but without the piperidine ring.
N-methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
Uniqueness
3-(3-methylbut-2-en-1-yl)piperidine is unique due to the presence of both the piperidine ring and the 3-methylbut-2-en-1-yl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.
Properties
IUPAC Name |
3-(3-methylbut-2-enyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)5-6-10-4-3-7-11-8-10/h5,10-11H,3-4,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZYEJLDVBYFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CCCNC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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